molecular formula C10H16Cl3N3 B6218319 4-(2-chlorophenyl)piperazin-1-amine dihydrochloride CAS No. 2751621-61-9

4-(2-chlorophenyl)piperazin-1-amine dihydrochloride

Cat. No. B6218319
CAS RN: 2751621-61-9
M. Wt: 284.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-chlorophenyl)piperazin-1-amine dihydrochloride” is a chemical compound . It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

There are several synthetic routes for similar compounds. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of “4-(2-chlorophenyl)piperazin-1-amine dihydrochloride” is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-chlorophenyl)piperazin-1-amine dihydrochloride” include its molecular weight, melting point, boiling point, density, and solubility .

Safety and Hazards

The substance is classified as a potential carcinogen . Other hazards include H302, H315, H318, H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chlorophenyl)piperazin-1-amine dihydrochloride involves the reaction of 2-chloroaniline with piperazine in the presence of a base to form 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to form 4-(2-chlorophenyl)piperazin-1-amine, which is then converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-chloroaniline", "piperazine", "ammonium chloride", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroaniline is reacted with piperazine in the presence of a base, such as sodium hydroxide, to form 4-(2-chlorophenyl)piperazine.", "Step 2: 4-(2-chlorophenyl)piperazine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride, to form 4-(2-chlorophenyl)piperazin-1-amine.", "Step 3: 4-(2-chlorophenyl)piperazin-1-amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the compound, 4-(2-chlorophenyl)piperazin-1-amine dihydrochloride." ] }

CAS RN

2751621-61-9

Molecular Formula

C10H16Cl3N3

Molecular Weight

284.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.